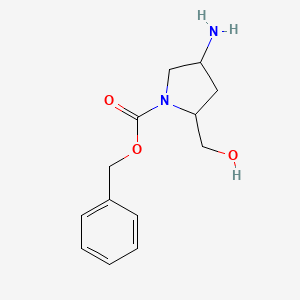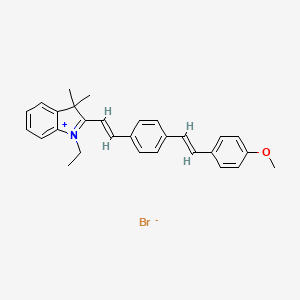
1-Ethyl-2-((E)-4-((E)-4-methoxystyryl)styryl)-3,3-dimethyl-3H-indol-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-2-((E)-4-((E)-4-methoxystyryl)styryl)-3,3-dimethyl-3H-indol-1-ium bromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of indolium salts, which are characterized by their aromatic indole core and ionic nature. The presence of multiple styryl groups and a methoxy substituent further enhances its chemical reactivity and potential utility in research and industry.
准备方法
The synthesis of 1-Ethyl-2-((E)-4-((E)-4-methoxystyryl)styryl)-3,3-dimethyl-3H-indol-1-ium bromide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Styryl Groups: The styryl groups are introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl substituents.
Methoxylation: The methoxy group is introduced through methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Quaternization: The final step involves the quaternization of the indole nitrogen with ethyl bromide to form the indolium salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
化学反应分析
1-Ethyl-2-((E)-4-((E)-4-methoxystyryl)styryl)-3,3-dimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions, under appropriate conditions.
Addition Reactions: The styryl groups can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, forming addition products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures and pressures.
科学研究应用
1-Ethyl-2-((E)-4-((E)-4-methoxystyryl)styryl)-3,3-dimethyl-3H-indol-1-ium bromide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe for studying biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1-Ethyl-2-((E)-4-((E)-4-methoxystyryl)styryl)-3,3-dimethyl-3H-indol-1-ium bromide involves its interaction with molecular targets and pathways. The compound’s ionic nature allows it to interact with charged biomolecules, influencing cellular processes. Its styryl groups can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the methoxy group can engage in hydrogen bonding, further modulating the compound’s activity.
相似化合物的比较
Similar compounds to 1-Ethyl-2-((E)-4-((E)-4-methoxystyryl)styryl)-3,3-dimethyl-3H-indol-1-ium bromide include other indolium salts and styryl-substituted indoles. Compared to these compounds, this compound is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential applications. Examples of similar compounds include:
1-Ethyl-2-methylpyridinium bromide: Another ionic compound with a different core structure and substituents.
Styryl-substituted indoles: Compounds with similar styryl groups but lacking the indolium salt structure.
属性
分子式 |
C29H30BrNO |
|---|---|
分子量 |
488.5 g/mol |
IUPAC 名称 |
1-ethyl-2-[(E)-2-[4-[(E)-2-(4-methoxyphenyl)ethenyl]phenyl]ethenyl]-3,3-dimethylindol-1-ium;bromide |
InChI |
InChI=1S/C29H30NO.BrH/c1-5-30-27-9-7-6-8-26(27)29(2,3)28(30)21-18-23-13-10-22(11-14-23)12-15-24-16-19-25(31-4)20-17-24;/h6-21H,5H2,1-4H3;1H/q+1;/p-1/b15-12+,21-18+; |
InChI 键 |
GMVSRUQSAJGPHO-FFHQKIDBSA-M |
手性 SMILES |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)OC.[Br-] |
规范 SMILES |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC3=CC=C(C=C3)C=CC4=CC=C(C=C4)OC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


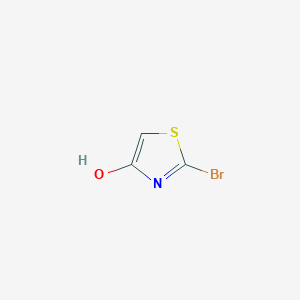


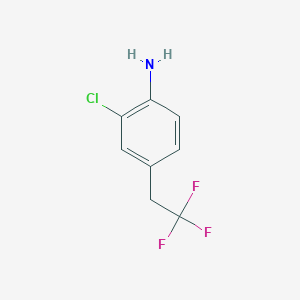
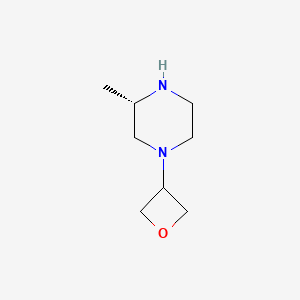
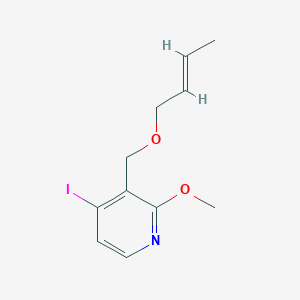
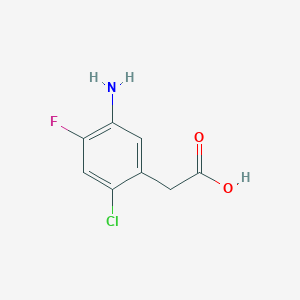
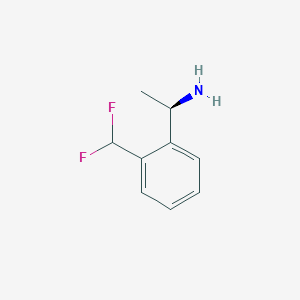
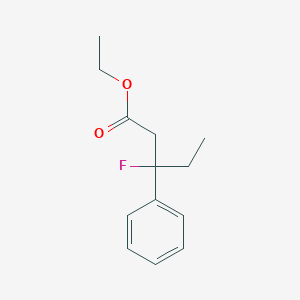
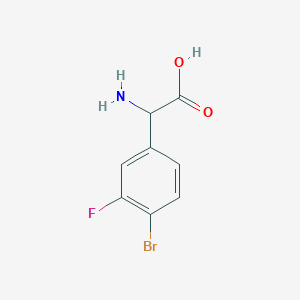
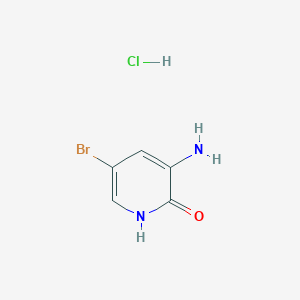
![3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15224792.png)

